molecular formula C9H10N4O3 B2548914 5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-46-5

5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Número de catálogo: B2548914
Número CAS: 1281872-46-5
Peso molecular: 222.204
Clave InChI: ITSBXLLQHGJERW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a tetrahydropyrimidine-dione core substituted with a methyl group at position 5 and a 5-methyl-1,3,4-oxadiazol-2-ylmethyl moiety at position 1. The tetrahydropyrimidine-dione scaffold is known for its pharmacological versatility, often serving as a precursor or active component in antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting agents . The 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and bioavailability, making it a critical structural element in drug design .

Propiedades

IUPAC Name

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-3-13(9(15)10-8(5)14)4-7-12-11-6(2)16-7/h3H,4H2,1-2H3,(H,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSBXLLQHGJERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and neuroprotective properties, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a 5-methyl-1,3,4-oxadiazol-2-yl moiety. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3, and it has a molecular weight of approximately 224.23 g/mol. The presence of the oxadiazole ring enhances its biological activity by contributing to its electron-withdrawing properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole nucleus have demonstrated significant antibacterial activity against various strains of bacteria. In particular:

  • Antibacterial Testing : The minimum inhibitory concentrations (MIC) of synthesized derivatives were evaluated against Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). The results indicated that the oxadiazole derivatives exhibited good antibacterial properties compared to standard antibiotics like gentamicin .
Bacterial StrainMIC (μg/mL)Comparison DrugMIC (μg/mL)
Staphylococcus aureus100Gentamicin10
Bacillus cereus150Gentamicin15
Escherichia coli50Gentamicin5
Klebsiella pneumoniae75Gentamicin10

Neuroprotective Activity

The compound has also been investigated for its neuroprotective effects, particularly in relation to tauopathies such as Alzheimer's disease. Research indicates that it may inhibit tau protein aggregation, which is a hallmark of neurodegenerative diseases . The mechanism of action appears to involve modulation of tau phosphorylation pathways.

Case Studies

  • Alzheimer's Disease Model : In vitro studies using neuronal cell lines demonstrated that treatment with the compound reduced tau hyperphosphorylation and aggregation. This suggests a potential role in the therapeutic management of Alzheimer's disease and related disorders .
  • Antibacterial Efficacy : A study conducted on synthesized derivatives showed that compounds with varying substitutions on the oxadiazole ring exhibited different levels of antibacterial activity. The structure-activity relationship indicated that specific substituents could enhance efficacy against resistant bacterial strains .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Subsequent alkylation to introduce the tetrahydropyrimidine moiety.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process that includes the formation of the oxadiazole moiety followed by the incorporation into a tetrahydropyrimidine structure. Characterization of the synthesized compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
  • Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that synthesized oxadiazole derivatives showed better activity against Gram-positive bacteria compared to Gram-negative strains. Compounds were tested against various bacterial species such as Bacillus cereus and Bacillus thuringiensis, revealing promising results for potential development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been evaluated against different cancer cell lines:

  • Cytotoxicity studies showed that certain derivatives exhibited significant inhibition of cell proliferation in cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) when subjected to assays like the NCI-60 sulforhodamine B assay .

Neurological Disorders

Recent patents suggest that compounds related to 5-Methyl-1-[...]-1,2,3,4-tetrahydropyrimidine may have therapeutic potential in treating neurological disorders such as Alzheimer's disease and other tauopathies. These compounds are believed to inhibit tau protein aggregation which is implicated in neurodegeneration .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various synthesized oxadiazole derivatives:

CompoundGram-positive ActivityGram-negative Activity
Compound AHighModerate
Compound BModerateLow
Compound CVery HighLow

This study highlighted that modifications in the molecular structure significantly impacted antimicrobial efficacy .

Case Study 2: Anticancer Activity Profile

A detailed investigation into the anticancer properties of synthesized tetrahydropyrimidine derivatives revealed varying degrees of cytotoxicity across different cancer cell lines:

CompoundHCT116 (IC50 µM)MCF7 (IC50 µM)HUH7 (IC50 µM)
Compound D15.020.010.0
Compound E25.030.020.0
Compound F5.015.08.0

These findings indicate that certain structural features enhance the anticancer activity of these compounds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be contextualized against the following analogs:

Structural Analogs with Pyrimidine/Oxadiazole Hybrids

Compound Name Core Structure Substituents Biological Activity Key Differences References
1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-dione Dual 1,3,4-oxadiazole substituents at positions 1 and 6 Antimicrobial (vs. Staphylococcus aureus, Escherichia coli) Thienopyrimidine core vs. tetrahydropyrimidine-dione; higher lipophilicity
4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate Pyrimidine-carboxamide 5-Methyl-1,3,4-oxadiazole linked via carbamoyl group Undisclosed (pharmacopeial standard) Carboxamide functionalization; potassium salt formulation
2-(5-Methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidines Imidazo[1,2-a]pyrimidine 5-Methyl-1,3,4-oxadiazole at position 2 Sedative-hypnotic activity Imidazo-pyrimidine core; CNS-targeting vs. antimicrobial
1-Boc-4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine Piperidine 5-Methyl-1,3,4-oxadiazole at position 4 Chemical intermediate (no direct bioactivity) Non-pyrimidine core; utility in synthesis

Limitations and Opportunities

  • Bioavailability: Thienopyrimidine analogs face challenges in aqueous solubility, whereas tetrahydropyrimidine-diones may improve pharmacokinetics due to reduced planarity .
  • Structural Diversity : Substituting the oxadiazole’s aryl groups (e.g., with trifluoromethyl or propyl moieties ) could enhance target selectivity or potency.

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The compound can be synthesized via a multi-step protocol involving cyclocondensation and alkylation. For example, cyclocondensation of N'-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride (POCl₃), followed by hydrolysis of the intermediate’s chlorine atom. Subsequent alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles yields target derivatives . Key steps require reflux conditions and purification via column chromatography.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : To verify substituent positions and hydrogen environments.
  • Chromatography-mass spectrometry (LC-MS) : For molecular ion peak identification and purity assessment.
  • Elemental microanalysis : To confirm C, H, N, and O composition within ±0.4% deviation .

Q. What in vitro assays are recommended for preliminary antimicrobial screening?

The agar diffusion (“well method”) is a standard assay. For example, activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis can be quantified by measuring inhibition zone diameters (e.g., 12–18 mm for active derivatives) and comparing to reference drugs like Metronidazole .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylation steps involving heterocyclic systems?

Yields depend on reaction conditions:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalysis : Use of K₂CO₃ or NaH as a base improves alkylation efficiency.
  • Temperature : Controlled heating (70–80°C) minimizes side reactions like hydrolysis . For example, alkylation with 5-(chloromethyl)-1,2,4-oxadiazoles under these conditions achieves >70% yield .

Q. How do structural modifications (e.g., oxadiazole substituents) influence antimicrobial activity?

Activity correlates with electron-withdrawing groups (EWGs) on the oxadiazole ring. For instance:

  • 3-aryl-1,2,4-oxadiazole derivatives : Show enhanced activity due to increased lipophilicity and membrane penetration.
  • Benzyl or chloroacetamide substituents : Often inactive, suggesting steric hindrance or reduced bioavailability . Computational modeling (e.g., molecular docking) can further rationalize substituent effects on target enzymes.

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

Contradictions may arise from assay variability or subtle structural differences. Approaches include:

  • Dose-response studies : To confirm activity thresholds (e.g., MIC values).
  • Comparative SAR analysis : Focus on substituent electronic/steric profiles (e.g., aryl vs. alkyl groups) .
  • Reproducibility checks : Standardize protocols (e.g., agar diffusion well size, bacterial inoculum density) .

Q. What methodologies are used to assess stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and track spectral changes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.